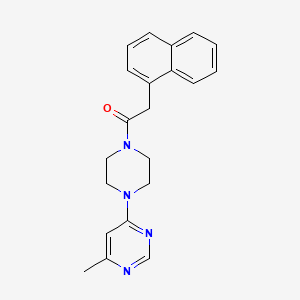

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Aplicaciones Científicas De Investigación

Molecular Interaction and Pharmacophore Models

Research on related compounds has explored their molecular interactions with specific receptors, providing insights into their binding mechanisms and potential therapeutic applications. For instance, studies on cannabinoid receptor antagonists have elucidated the conformational preferences and pharmacophore models, contributing to the understanding of their antagonistic activities (J. Shim et al., 2002).

Synthesis and Anticonvulsant Activity

The synthesis and pharmacological evaluation of naphthalen-2-yl acetate derivatives have demonstrated potential anticonvulsant agents, highlighting a methodological approach to developing new therapeutic compounds (Nagat Ghareb et al., 2017).

Atypical Antipsychotic Agents

Compounds with structural similarities have shown high affinities for serotonin receptors, with promising implications as atypical antipsychotic agents. This research contributes to the design of new psychiatric medications (C. Park et al., 2010).

Luminescent Properties and Photo-induced Electron Transfer

Studies on naphthalimides with piperazine substituents have explored their luminescent properties and photo-induced electron transfer mechanisms, offering applications in materials science and sensing technologies (Jiaan Gan et al., 2003).

Heterocyclic Synthesis

Research into functionally substituted enamines has led to the synthesis of new aminoazolo-pyrimidines and triazines, expanding the chemical toolbox for developing heterocyclic compounds with potential biological activities (S. Ghozlan et al., 2004).

Propiedades

IUPAC Name |

1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-naphthalen-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-16-13-20(23-15-22-16)24-9-11-25(12-10-24)21(26)14-18-7-4-6-17-5-2-3-8-19(17)18/h2-8,13,15H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMPREPDBBMUAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2467574.png)

![3,4-dimethyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2467576.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2467577.png)

![3-Methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2467578.png)